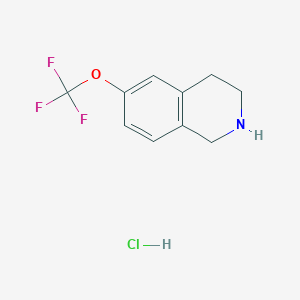
6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride” belongs to a class of compounds that contain a trifluoromethoxy group . This group is characterized by a methoxy group (–O–CH3) whose hydrogen atoms are replaced by fluorine atoms, or as a trifluoromethyl group attached to the rest of the molecule by a bridging oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for synthesizing compounds with a trifluoromethoxy group involve condensation reactions and cyclization processes .Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
Synthesis of Isoquinoline Derivatives : The compound serves as a building block in the synthesis of a wide array of isoquinoline derivatives. For instance, the synthesis of 1-substituted 3,4-dihydroisoquinolines through intramolecular cyclization of arylalkyl isothiocyanates demonstrates its utility in generating pharmacologically relevant scaffolds (Gittos et al., 1976).
Catalytic Reductive Alkylation : It also finds application in catalysis, as seen in the reductive alkylation of alkoxy benzenes for the synthesis of triarylmethanes using aldehydes, highlighting its role in facilitating complex synthetic transformations (Chandrasekhar et al., 2009).
Pharmacological Applications
Local Anesthetic Activity and Acute Toxicity : The compound has been investigated for its local anesthetic activity and acute toxicity. A study demonstrated that derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines exhibited high local anesthetic activity and provided insights into their structure-toxicity relationship, highlighting their potential as drug candidates (Azamatov et al., 2023).
Antimalarial Activity : Furthermore, the incorporation of trifluoromethyltriazoline in the side chain of 4-aminoquinolines, related to the core structure of interest, has been explored for antiplasmodial activity. This research identified promising compounds with significant antimalarial potential, demonstrating the therapeutic relevance of modifications to the isoquinoline scaffold (Yadav et al., 2023).
Propiedades
IUPAC Name |
6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-2-1-8-6-14-4-3-7(8)5-9;/h1-2,5,14H,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWCHBSGCYRZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

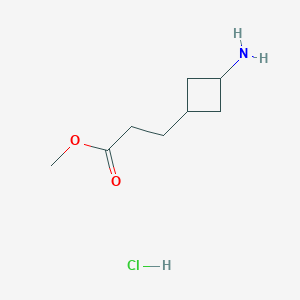
![Methyl 5-chloro-6-oxo-1-[4-(trifluoromethyl)-benzyl]-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2617020.png)
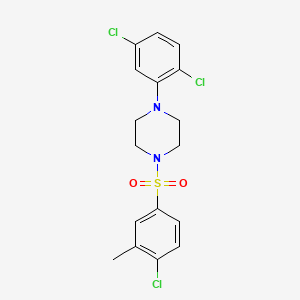
![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7,8-dihydro-6H-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2617022.png)
![3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2617023.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide](/img/structure/B2617025.png)
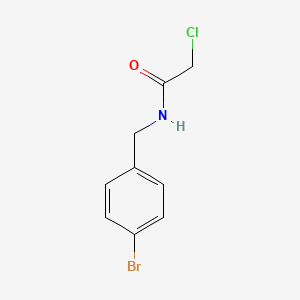

![N-(2-chlorophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2617032.png)
![2-{[2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2617034.png)
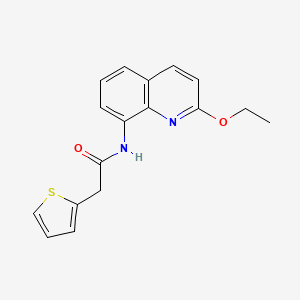

![(1s,3s)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2617039.png)